tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate
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Description
Tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.472. The purity is usually 95%.
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Scientific Research Applications
Synthetic Building Blocks and Intermediates
This compound serves as a critical synthetic building block. For instance, tert-butyl phenylazocarboxylates , closely related compounds, are versatile in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. These reactions allow for modifications of the benzene ring under mild conditions, leading to a variety of products including azocarboxamides and enabling further functionalization through oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).
Enantioselective Synthesis
The compound is instrumental in enantioselective synthesis processes. A specific application involves its use in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate , an essential intermediate for potent CCR2 antagonists. The key to this synthesis is an iodolactamization step, demonstrating the compound's utility in complex organic syntheses (Campbell et al., 2009).
Diels-Alder Reactions
Moreover, it plays a role in Diels-Alder reactions, a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic structures. An example includes its use in preparing and reacting tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate with dienes for synthesizing hexahydroindolinones, showcasing its versatility in creating cyclic and acyclic compounds through cycloaddition and annulation reactions (Padwa, Brodney, & Lynch, 2003).
Catalysis and Chemical Transformations
Its derivatives are also key in catalytic processes and chemical transformations, indicating its broader utility in facilitating complex reactions. This is evident in studies focusing on palladium-catalyzed three-component reactions , where the compound’s structure is modified to engage in switchable synthesis of pyrroles and their bicyclic analogues, highlighting its adaptability in multicomponent catalytic reactions (Qiu, Wang, & Zhu, 2017).
Properties
IUPAC Name |
tert-butyl (3aR,8aS)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-14-17-9-11-21(12-10-18(17)15-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3/t17-,18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCCHLCFZOMAIC-HDICACEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(CCC2C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCN(CC[C@H]2C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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